2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl
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Overview
Description
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrazole-oxazole derivatives.
Substitution: Formation of substituted pyrazole-oxazole derivatives with various functional groups.
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2,3-Dihydropyrazolo[5,1-B]oxazol-3-yl)methanamine hydrochloride
- Oxazole derivatives
- Pyrazole derivatives
Uniqueness
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to other oxazole or pyrazole derivatives, this compound offers a unique combination of stability, solubility, and bioactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-4-3-7-8-1-2-9-5(4)8;/h3H,1-2,6H2;1H |
InChI Key |
PEPUURPMFQTKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=NN21)N.Cl |
Origin of Product |
United States |
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